7-Fluoroisoquinolin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoroisoquinolin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHLXHUVCPJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310170 | |
| Record name | 7-Fluoro-1-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-26-7 | |
| Record name | 7-Fluoro-1-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207448-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoroisoquinolin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 7 Fluoroisoquinolin 1 Amine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of aromatic rings, especially those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of a fluorine atom in the isoquinoline (B145761) core significantly influences its reactivity towards nucleophiles.
Detailed Mechanistic Pathways of SNAr on Fluoroisoquinolines
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov Initially, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, in this case, fluorine. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govdiva-portal.org In this intermediate, the aromaticity of the ring is temporarily disrupted. diva-portal.org The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring. diva-portal.org
Some studies also propose the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state without the formation of a stable intermediate. nih.govacs.org This is more likely with highly reactive nucleophiles and leaving groups.
Influence of Fluorine on Regioselectivity and Reaction Kinetics
The position of the fluorine atom on the isoquinoline ring is a critical determinant of both the regioselectivity and the kinetics of SNAr reactions. Regioselectivity refers to the preference for a reaction to occur at one position over another. numberanalytics.com In fluoroisoquinolines, the fluorine atom, being highly electronegative, activates the carbon to which it is attached for nucleophilic attack.
The kinetics of the reaction are also significantly influenced by the fluorine substituent. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the substituted carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. slideshare.net This is a key reason why fluoride (B91410) is often a good leaving group in SNAr reactions, even though it is generally considered a poor leaving group in other substitution reactions like SN2. masterorganicchemistry.com The rate-limiting step is the formation of the Meisenheimer complex, and the C-F bond is broken in the subsequent, faster step. masterorganicchemistry.com
Studies on related fluorinated heterocycles have shown that the regioselectivity can be precisely controlled by the reaction conditions. For instance, in the fluorination of phenyl(isoquinoline) iodonium (B1229267) salts, the choice of catalyst can direct the fluorination to either the phenyl or the isoquinoline ring. scispace.com
Reactivity with Diverse Nucleophiles (e.g., nitrogen, oxygen, sulfur, thiol)
The activated fluorine atom in fluoroisoquinolines can be displaced by a variety of nucleophiles. The nucleophilicity of these species, which is their ability to donate an electron pair, plays a significant role in the reaction's success and rate. libretexts.org
Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions, leading to the formation of amino-substituted isoquinolines. mnstate.edu The reactivity of amines depends on their basicity and steric hindrance. mnstate.edu
Oxygen Nucleophiles: Alkoxides and hydroxides can act as oxygen nucleophiles to produce alkoxy or hydroxyisoquinolines. libretexts.org
Sulfur and Thiol Nucleophiles: Thiols and their conjugate bases, thiolates, are generally excellent nucleophiles due to the high polarizability of sulfur. msu.edu They readily displace fluorine from activated aromatic rings to form thioethers. rsc.org
The table below summarizes the reactivity of 1-fluoroalkyl-3-fluoroisoquinolines with various nucleophiles.
| Nucleophile Category | Specific Nucleophile | Product Type |
| Oxygen | Sodium methoxide | Methoxy-substituted isoquinoline |
| Sulfur | Sodium thiophenolate | Thiophenyl-substituted isoquinoline |
| Nitrogen | Morpholine | Morpholinyl-substituted isoquinoline |
Data derived from studies on 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org
Exploration of Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) Mechanisms
An alternative to the classical SNAr pathway is the Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). This mechanism is particularly useful for less reactive aromatic systems. nih.govnih.gov In this process, the aromatic substrate is first oxidized to a cation radical. osti.gov This species is significantly more electrophilic and thus more susceptible to nucleophilic attack. osti.gov
The CRA-SNAr pathway typically involves a photoredox catalyst that facilitates the single-electron transfer to generate the cation radical. nih.govunc.edu Following the nucleophilic addition, a second single-electron transfer or a disproportionation step regenerates the aromatic system with the new substituent. This method has been successfully applied to the amination of alkoxyarenes and demonstrates potential for the functionalization of fluoroisoquinolines under mild, metal-free conditions. nih.govosti.gov
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in modern organic synthesis.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling) on Halogenated Sites
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating C-C bonds. libretexts.org These reactions typically involve the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
In the context of halogenated isoquinolines, such as those containing bromine or chlorine, the halogenated site serves as the electrophilic partner in the coupling reaction. For instance, the bromine at position 8 in 8-bromo-5-fluoroisoquinoline (B3100884) can be selectively replaced by an aryl or other organic group using Suzuki-Miyaura conditions. The presence of the fluorine atom can influence the reactivity of the other halogenated sites.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. mit.edunih.govnih.gov
The table below provides an overview of a typical Suzuki-Miyaura coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| Aryl Halide (e.g., 4-bromo-1-methoxyisoquinoline) | Arylboronic Acid | Pd(OAc)₂ | BPin | 4-Aryl-1-methoxyisoquinoline |
This is a representative example of a Suzuki-Miyaura coupling. smolecule.com
Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds
The inherent reactivity of the 1-amino and the fluorinated isoquinoline core of 7-Fluoroisoquinolin-1-amine allows for the construction of new chemical bonds, which is pivotal for the synthesis of complex derivatives.
Carbon-Heteroatom (C-N) Bond Formation: The primary amine at the C1 position is a key functional group for forming new carbon-nitrogen bonds. It readily acts as a nucleophile in cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for coupling amines with aryl halides or triflates. mychemblog.com In this context, this compound can be coupled with a variety of aryl or heteroaryl halides to produce N-arylated derivatives. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. mychemblog.comtcichemicals.com The choice of ligand is critical and influences the reaction's efficiency. mychemblog.com This method is a significant improvement over older techniques like the Ullmann condensation. mychemblog.com
Transition-metal-catalyzed C-H amination presents another advanced strategy, where C-H bonds are directly functionalized, offering a more atom-economical approach. nih.gov Rhodium and iridium complexes have been shown to catalyze the direct amination of C(sp²)–H bonds using organic azides as the nitrogen source, which dually serves as an internal oxidant. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig Amination | Aryl Bromide (Ar-Br) | Pd₂(dba)₃ / BINAP + NaOtBu | N-Aryl-7-fluoroisoquinolin-1-amine |
| Buchwald-Hartwig Amination | Heteroaryl Chloride (Het-Cl) | Pd(OAc)₂ / XPhos + K₂CO₃ | N-Heteroaryl-7-fluoroisoquinolin-1-amine |
| Ullmann Condensation | Aryl Iodide (Ar-I) | CuI / L-proline + K₂CO₃ | N-Aryl-7-fluoroisoquinolin-1-amine |
Carbon-Carbon (C-C) Bond Formation: While the parent molecule lacks a convenient leaving group for standard cross-coupling like Suzuki or Heck reactions, the isoquinoline scaffold can be functionalized to participate in such transformations. More advanced methods involve the direct C-H activation of the isoquinoline ring. Rhodium(III)-catalyzed reactions, for instance, can achieve the coupling of quinazolinones (related N-heterocycles) with alkenes through C-H activation and subsequent annulation. researchgate.net Such a strategy could plausibly be adapted for this compound to form new C-C bonds at positions ortho to the directing amine group.
Oxidation and Reduction Chemistry
The oxidation of this compound can proceed at two main sites: the exocyclic amine and the nitrogen atom of the isoquinoline ring. Selective oxidation is a significant challenge in molecules containing multiple oxidizable nitrogen atoms. nih.gov
Oxidation of the Isoquinoline Ring Nitrogen: The nitrogen atom within the isoquinoline ring can be oxidized to an N-oxide. This transformation is common for nitrogen-containing heterocycles and can be achieved using oxidizing agents such as hydrogen peroxide or peracids (e.g., m-CPBA). smolecule.com The resulting N-oxides are often more reactive and can be used in further functionalization reactions. smolecule.com A key challenge is achieving selectivity. In molecules with both a heteroaromatic ring and an aliphatic amine, the aliphatic amine is generally more nucleophilic and thus more easily oxidized. nih.gov However, strategies using in situ protonation of the more basic amine can direct oxidation towards the less basic heteroaromatic nitrogen. nih.gov
Oxidation of the Exocyclic Amine: Direct oxidation of the primary amine moiety at C1 is more complex. Strong oxidation could potentially convert the amine to a nitro group, though this often requires harsh conditions. Milder oxidation could lead to dimerization or coupling products. The primary focus in modern synthesis, however, is often on the controlled single-electron oxidation to generate radical intermediates.
| Reaction | Reagent (Example) | Product |
| N-Oxidation of Isoquinoline Ring | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
| Reduction of Isoquinoline Ring | Sodium Borohydride (B1222165) (NaBH₄) | 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-amine |
| Catalytic Hydrogenation | H₂, Pd/C | 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-amine |
The generation of amine radical cations from amines via single-electron transfer (SET) is a powerful strategy in modern organic synthesis, particularly under visible-light photoredox catalysis. beilstein-journals.orgd-nb.info Amines can act as electron donors in a photocatalytic cycle, becoming oxidized to the corresponding amine radical cation. nih.govnih.gov
For this compound, this process would occur as follows:
Generation of Amine Radical Cation: In the presence of a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) and visible light, the amine group undergoes a one-electron oxidation to form the this compound radical cation. beilstein-journals.orgd-nb.info
Formation of Iminium Ion: This highly reactive radical cation intermediate can then proceed via two main pathways to form an iminium ion. d-nb.infonih.gov
Hydrogen Atom Transfer (HAT): The radical cation loses a hydrogen atom from the alpha-carbon (in a tetrahydroisoquinoline analogue) or from the nitrogen itself.
Deprotonation/Oxidation: The radical cation is deprotonated, typically at the nitrogen, to form an amino radical, which is then oxidized in a second step to an iminium ion. nih.gov
These electrophilic iminium ions are valuable synthetic intermediates that can be trapped by a wide range of nucleophiles to form new C-C, C-N, C-O, and C-P bonds. beilstein-journals.orgd-nb.info For example, the photoredox-generated iminium ion from a tetrahydroisoquinoline can be attacked by a silyl (B83357) enol ether in an aza-Henry type reaction. d-nb.info
The isoquinoline core of this compound is susceptible to reduction, leading to the corresponding tetrahydroisoquinoline derivatives. These reduced scaffolds are common in many biologically active compounds. The most common transformation is the reduction of the C=N imine bond within the heterocyclic ring.
Standard reduction methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly effective method for completely saturating the pyridine (B92270) part of the isoquinoline ring system. nih.gov
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used. smolecule.comnih.gov NaBH₄ is a milder reagent that selectively reduces the imine bond without affecting the fluorine substituent or the benzene (B151609) ring.
The product of these reductions is 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-amine, a saturated heterocyclic system that possesses greater conformational flexibility and different biological properties compared to the aromatic parent compound.
Generation and Reactivity of Amine Radical Cations and Iminium Ions
Electrophilic Aromatic Substitution (SEAr) Patterns on Isoquinolines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
In this compound, the regiochemical outcome of an SEAr reaction is controlled by the directing effects of the existing substituents: the C1-amino group and the C7-fluoro group.
1-Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. However, in the isoquinoline system, its effect is primarily on the electron-deficient pyridine ring, making it less prone to attack than the benzene ring.
7-Fluoro Group (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing due to resonance electron donation. The fluorine at C7 will direct incoming electrophiles to the C6 and C8 positions.
Considering the combined effects, electrophilic attack will preferentially occur on the more electron-rich benzene ring. The primary sites for substitution are C5 and C8, and to a lesser extent, C6. The isoquinoline nitrogen is electron-withdrawing and deactivates the entire ring system, particularly the pyridine moiety, towards electrophilic attack.
| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 5-Nitro-7-fluoroisoquinolin-1-amine and 8-Nitro-7-fluoroisoquinolin-1-amine |
| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo-7-fluoroisoquinolin-1-amine and 8-Bromo-7-fluoroisoquinolin-1-amine |
| Sulfonation (SO₃/H₂SO₄) | SO₃ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | Generally low yielding on highly deactivated or amine-containing rings. |
Cycloaddition and Cascade Reactions involving this compound Motifs
Cycloaddition Reactions: These are powerful reactions for constructing cyclic molecules in a single step. rsc.orgmsu.edu The this compound motif, particularly after reduction to its tetrahydroisoquinoline form, can participate in such reactions. A notable example is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.com An azomethine ylide can be generated from the reaction of the secondary amine of a tetrahydroisoquinoline derivative with an aldehyde. This 1,3-dipole can then react with a dipolarophile (like an alkene or alkyne) to form a five-membered heterocyclic ring fused to the isoquinoline scaffold. mdpi.com
A plausible cascade could involve:
Initiation: Photochemical oxidation of the amine to an amine radical cation.
Propagation: Intramolecular addition of the radical cation to a tethered π-system (e.g., an alkene or alkyne pre-installed on the molecule).
Termination/Cyclization: The resulting radical intermediate could be further oxidized and cyclize to form complex polycyclic structures.
These photogenerated amine radical cations have been successfully used in annulation reactions with alkenes and alkynes to produce various carbocycles and heterocycles. nih.gov
Derivatization and Functionalization Approaches for 7 Fluoroisoquinolin 1 Amine
Introduction of Diverse Substituents on the Isoquinoline (B145761) Ring System
The isoquinoline nucleus of 7-Fluoroisoquinolin-1-amine is amenable to various substitution reactions, enabling the synthesis of a diverse library of analogues. The presence of the fluorine atom at the C7 position and the amino group at the C1 position significantly influences the reactivity and regioselectivity of these transformations. smolecule.com Methods such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are commonly employed to introduce new functional groups. smolecule.comnih.gov
For instance, palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, can be utilized to form new carbon-carbon bonds at specific positions on the ring, provided a suitable leaving group (like a bromine or iodine atom) is present or installed. nih.govresearchgate.net The electronic properties of the existing fluorine (electron-withdrawing) and amino (electron-donating) groups play a crucial role in directing the position of incoming electrophiles or nucleophiles during these synthetic manipulations. smolecule.com The synthesis of various substituted isoquinolines often involves the cyclization of appropriately functionalized precursors, allowing for the incorporation of diversity prior to forming the heterocyclic ring system. smolecule.comrsc.org
Table 1: Potential Strategies for Isoquinoline Ring Functionalization
| Reaction Type | Typical Reagents | Potential Outcome |
|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduction of aryl or heteroaryl groups |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Introduction of alkynyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | Introduction of new amino or amido groups |
| Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Introduction of additional halogen substituents |
Chemical Modifications and N-Derivatization of the Amino Group
The primary amino group at the C1 position is a key handle for a wide range of chemical modifications, including protection, acylation, alkylation, arylation, and the attachment of fluorescent tags.
To perform selective modifications on the isoquinoline ring without interference from the highly nucleophilic amino group, temporary protection of this functionality is a critical synthetic strategy. organic-chemistry.org The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its selective removal. bham.ac.uk Common protecting groups for amines include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carbobenzyloxy (Cbz). ug.edu.pllibretexts.org
The use of an "orthogonal protection" strategy, where different protecting groups can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc), allows for the sequential and selective functionalization of molecules with multiple reactive sites. organic-chemistry.orglibretexts.org This approach is fundamental in complex multi-step syntheses. bham.ac.uk
Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | ug.edu.pllibretexts.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) | ug.edu.pllibretexts.org |
| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
The nucleophilic nature of the 1-amino group allows for its straightforward derivatization through various C-N bond-forming reactions.
Acylation: This reaction involves treating this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base. This converts the primary amine into a more complex amide, which can alter the compound's electronic and steric properties. Acylation is also a common derivatization technique to improve the chromatographic behavior of amine-containing analytes. iu.edu
Alkylation: The introduction of alkyl groups onto the amino function can be achieved using alkyl halides. More advanced and sustainable methods, such as palladium-catalyzed N-alkylation using alcohols (via the "borrowing hydrogen" methodology), have also been developed. rsc.orgsioc-journal.cn These reactions can produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Photocatalytic methods have also emerged for the α-C–H alkylation of amines. d-nb.info
Arylation: The formation of N-aryl bonds is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction couples the amine with aryl halides or triflates, providing access to N-aryl derivatives. nih.govorganic-chemistry.org Nickel/photoredox dual catalysis has also been shown to be effective for the selective arylation of C(sp³)-H bonds in amines. nih.gov
Table 3: Summary of N-Derivatization Reactions for the Amino Group
| Reaction | Reagent Class | Product Type | Catalysis/Conditions |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amide | Base (e.g., Pyridine (B92270), Et₃N) |
| Alkylation | Alkyl halides, Alcohols | Secondary/Tertiary Amine | Base; or Transition metal catalyst (e.g., Pd, Ir) |
| Arylation | Aryl halides, Aryl triflates | N-Aryl Amine | Pd-catalyst, Ligand, Base (Buchwald-Hartwig) |
The primary amino group of this compound can be labeled with fluorogenic reagents to produce highly fluorescent derivatives. This is particularly useful for quantitative analysis in biological and environmental samples using techniques like HPLC with fluorescence detection. sigmaaldrich.comdergipark.org.tr
NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): This reagent is non-fluorescent itself but reacts with primary and secondary amines via a nucleophilic substitution reaction to form intensely fluorescent and stable adducts. dergipark.org.trresearchgate.netbiotium.com The reaction is typically carried out under mild basic conditions (pH 8-10.5). researchgate.net The resulting NBD-amine derivative of this compound would be expected to exhibit strong fluorescence with excitation around 465-472 nm and emission around 535-562 nm. researchgate.netthermofisher.com The fluoride (B91410) analogue, NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole), is even more reactive and can be used for faster derivatization. researchgate.netdojindo.com
OPA (o-Phthalaldehyde): OPA reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to rapidly form highly fluorescent isoindole derivatives. This reaction is widely used in the pre-column or post-column derivatization of amino acids and primary amines for chromatographic analysis.
Table 4: Common Fluorogenic Reagents for Amine Derivatization
| Reagent | Abbreviation | Reacts With | Key Features |
|---|---|---|---|
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Forms stable, highly fluorescent adducts. dergipark.org.trbiotium.com |
| o-Phthalaldehyde | OPA | Primary Amines (requires thiol) | Fast reaction, forms fluorescent isoindoles. |
Silylation is a chemical modification process that replaces an active hydrogen in the amino group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). iu.edu This derivatization is frequently employed to increase the volatility, thermal stability, and improve the chromatographic properties of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). iu.edujfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylsilylchloride (TMCS), are commonly used to convert primary amines into their TMS derivatives. iu.edu This transformation would make this compound more amenable to GC-MS analysis by preventing peak tailing and improving resolution. jfda-online.com
Formation of Fluorescent Derivatives and Probes (e.g., using NBD-Cl, OPA)
Regioselective Functionalization Strategies
Regioselective functionalization aims to introduce new substituents at specific, predictable positions on the this compound scaffold. The inherent electronic properties of the molecule—the electron-donating amino group and the electron-withdrawing fluorine atom—are key determinants of this selectivity. smolecule.com
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds like quinolines and isoquinolines. mdpi.com For example, directing groups can guide a metal catalyst to activate a specific C-H bond, allowing for subsequent arylation, amination, or other modifications. mdpi.comnih.gov The N-oxide of the isoquinoline ring can also be used to direct functionalization, often to the C2 position. mdpi.com While specific studies on this compound are limited, principles from related systems suggest that C-H functionalization could be directed to various positions on either the benzene (B151609) or pyridine portion of the isoquinoline ring by carefully selecting the catalyst, directing group, and reaction conditions. smolecule.comnih.govresearchgate.net
Development of Libraries of Substituted 7-Fluoroisoquinolin-1-amines
The creation of compound libraries from a core molecular scaffold is a fundamental strategy in modern drug discovery, enabling the systematic exploration of chemical space to identify novel therapeutic agents. nih.govlibretexts.org This process, often facilitated by combinatorial chemistry and high-throughput synthesis, allows for the rapid generation of a multitude of structurally related molecules. ijpsonline.comresearchgate.net These libraries are then subjected to high-throughput screening to assess their biological activity against various targets. nih.govnih.gov
The this compound scaffold is a valuable starting point for library development due to the presence of a reactive primary amine and the influence of the fluorine atom on the molecule's physicochemical properties. The primary method for generating libraries from this scaffold is through the derivatization of the 1-amino group. This is typically achieved using robust and high-yielding chemical reactions that are amenable to parallel synthesis formats. libretexts.orgscienceopen.com
Common derivatization strategies include:
Amide Bond Formation: Acylation of the primary amine with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) is a widely used method. This reaction is highly efficient and allows for the introduction of a vast array of substituents. octant.bio
Sulfonylation: Reaction with various sulfonyl chlorides yields a library of sulfonamides.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with a range of isocyanates or isothiocyanates provides access to libraries of urea and thiourea derivatives, respectively.
These reactions are often performed in parallel using robotic systems, which handle the dispensing of reagents and the monitoring of reaction progress, significantly accelerating the synthesis of large compound libraries. libretexts.orgoctant.bio The use of solid-phase synthesis, where the scaffold is attached to a resin, can also simplify the purification process by allowing excess reagents and byproducts to be washed away. ijpsonline.comorganic-chemistry.org
The selection of building blocks for these derivatization reactions is crucial and is guided by the desire to explore a wide range of chemical properties. This includes varying steric bulk, electronic effects, and hydrogen bonding potential to comprehensively probe the structure-activity relationship (SAR) of the resulting compounds.
Detailed research findings often focus on the optimization of these library synthesis protocols to ensure high yield and purity across a large number of parallel reactions. For instance, a hypothetical library synthesis could involve the reaction of this compound with a plate of 96 different carboxylic acids in the presence of a suitable coupling agent. The resulting amide products would then be purified and analyzed, typically using high-throughput liquid chromatography-mass spectrometry (LC-MS), before being screened for biological activity. nih.govoctant.bio
The data generated from screening these libraries allows medicinal chemists to identify "hit" compounds and understand which structural modifications lead to desired biological effects. This information is then used to design more focused, second-generation libraries for lead optimization.
Below is an interactive data table illustrating a representative set of derivatives that could be synthesized from this compound to form a chemical library.
Table 1. Exemplary Library of this compound Derivatives
| Reactant Type | Specific Reactant | Resulting Functional Group | Product Name |
|---|---|---|---|
| Acid Chloride | Acetyl chloride | Amide | N-(7-fluoroisoquinolin-1-yl)acetamide |
| Acid Chloride | Benzoyl chloride | Amide | N-(7-fluoroisoquinolin-1-yl)benzamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | Sulfonamide | N-(7-fluoroisoquinolin-1-yl)methanesulfonamide |
| Isocyanate | Phenyl isocyanate | Urea | 1-(7-fluoroisoquinolin-1-yl)-3-phenylurea |
Computational and Theoretical Studies on 7 Fluoroisoquinolin 1 Amine
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. sumitomo-chem.co.jpresearchgate.net This method allows for the elucidation of complex reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jparxiv.org For isoquinoline (B145761) derivatives, DFT studies have been instrumental in understanding reaction pathways, including cycloadditions and functionalizations. researchgate.netnih.govsci-hub.box The application of DFT to 7-Fluoroisoquinolin-1-amine would involve modeling its reactions to understand how the interplay between the electron-withdrawing fluorine atom and the electron-donating amine group influences its chemical behavior.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). hi.is The energy required to reach this state from the reactants is the activation energy (Ea or ΔG‡), a critical factor determining the reaction rate. hi.is DFT calculations are widely used to locate the precise geometry of transition states and to calculate their energies. researchgate.netsoton.ac.uk By mapping the energy of the system along the reaction coordinate, a detailed activation energy profile can be constructed.
For instance, in the synthesis of fluorinated isoquinolines, computational studies have been undertaken to rationalize the formation of side products by investigating the electrocyclization step. whiterose.ac.uk Such studies calculate the activation barriers for different potential pathways, allowing researchers to understand why one product is favored over another. whiterose.ac.uk A hypothetical reaction profile for an electrophilic substitution on this compound would involve calculating the activation energies for substitution at different positions on the aromatic rings to predict the most likely outcome.
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction This table presents hypothetical data for the purpose of illustration, showing how DFT can be used to compare competing reaction pathways.
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Pathway A | TS-A | 21.5 |
| Pathway B | TS-B | 28.2 |
| Pathway C | TS-C | 24.7 |
Based on these illustrative data, Pathway A would be the kinetically favored reaction route due to its lower activation energy barrier.
DFT provides a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surfaces. researchgate.netsci-hub.boxnih.gov
The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govNBO analysis provides insight into charge distribution and interactions like hyperconjugation within the molecule. sci-hub.box The MEP surface visually represents the charge distribution, mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netsci-hub.box For this compound, the MEP would likely show negative potential (red/yellow) near the nitrogen atoms and the fluorine atom, indicating regions susceptible to electrophilic attack, while the amine hydrogens would show positive potential (blue), indicating hydrogen bond donor capability.
Table 2: Calculated Electronic Properties for an Analogous Aromatic System (4-Bromoisoquinoline) The following data from a DFT study on 4-bromoisoquinoline (B23445) illustrates the types of electronic descriptors that would be calculated for this compound. sci-hub.box
| Property | Value |
|---|---|
| HOMO Energy | -0.2447 a.u. |
| LUMO Energy | -0.0765 a.u. |
| HOMO-LUMO Gap | 0.1682 a.u. |
| Dipole Moment | 1.15 Debye |
These values help quantify the electronic characteristics and reactivity of the molecule.
Many chemical reactions can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. DFT is a powerful tool for predicting these outcomes by comparing the activation energies of the transition states leading to the different possible products. researchgate.netsnnu.edu.cn The pathway with the lowest energy barrier is typically the one that leads to the major product.
This approach has been successfully applied to understand and predict the outcomes of transition-metal-catalyzed C–H functionalization of fluorinated π-systems and 1,3-dipolar cycloaddition reactions involving isoquinolinium ylides. researchgate.netsnnu.edu.cn For this compound, DFT could be used to predict the regioselectivity of reactions like electrophilic aromatic substitution or metal-catalyzed cross-coupling, determining which position on the isoquinoline core is most reactive.
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. researchgate.net Comparing experimentally measured KIEs with values calculated using DFT is a highly effective method for validating or refuting a proposed reaction mechanism. researchgate.netacs.orged.ac.uk A significant KIE is typically observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.
For example, KIE studies combined with DFT calculations have been used to prove a stepwise dehydrogenation mechanism in certain iron-catalyzed amine reactions and to probe the mechanism of photoredox cycloadditions. acs.orgnih.gov While no specific KIE studies on this compound have been reported, this combined experimental-computational approach could be used to provide definitive evidence for a proposed mechanism, for instance, by examining the C-H activation or N-H bond cleavage steps in a reaction. acs.orgrsc.org
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
Quantum Chemical Modeling of Photoredox Processes
Visible-light photoredox catalysis has emerged as a powerful method in organic synthesis, often utilizing single-electron transfer (SET) events to generate highly reactive intermediates like radical ions. nih.govbeilstein-journals.org Amines are common participants in these reactions, typically acting as electron donors in an oxidative quenching cycle of the photocatalyst. nih.govresearchgate.net
Quantum chemical calculations are crucial for understanding the intricate steps of a photoredox catalytic cycle. researchgate.netchemrxiv.org These models can describe the excitation of the photocatalyst, the electron transfer between the catalyst and the substrate (like this compound), and the subsequent reactions of the generated intermediates. nih.govchemrxiv.org For this compound, modeling could elucidate the formation of the corresponding aminium radical cation upon oxidation by an excited photocatalyst. researchgate.net These calculations help rationalize reaction outcomes and chemoselectivity, such as why a primary amine might be selectively alkylated in the presence of the secondary amine product. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Isoquinoline Derivatives
While DFT is excellent for calculating the properties of static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different shapes (conformations) a molecule can adopt and how it moves over time. deeporigin.complos.org
MD simulations have been applied to various isoquinoline derivatives to understand their behavior, particularly in biological contexts. nih.govplos.orgnih.gov For example, simulations have revealed how imidazoquinoline agonists bind selectively to different Toll-like receptors (TLR7 and TLR8) and how indolo[1,2-b]isoquinoline derivatives interact with and change the conformation of the α-glucosidase enzyme. plos.orgnih.govmdpi.com These studies often calculate binding free energies and analyze intermolecular interactions like hydrogen bonds and van der Waals forces to explain biological activity. plos.orgmdpi.com For this compound, MD simulations could be employed to study its flexibility, preferred conformations in different solvents, and its potential binding modes and stability within a protein active site. nih.gov
Advanced Analytical Techniques in Characterization of 7 Fluoroisoquinolin 1 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. Different NMR techniques offer specific insights into the molecular framework of 7-Fluoroisoquinolin-1-amine and its derivatives.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. In the context of this compound, these techniques are used to assign the chemical shifts of the protons and carbons in the isoquinoline (B145761) ring system.
¹H NMR spectra provide information on the number of different types of protons, their chemical environments, and their coupling interactions with neighboring protons. For isoquinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of individual carbon atoms within the this compound structure. libretexts.org Due to the low natural abundance of ¹³C and its weaker magnetic moment compared to protons, obtaining ¹³C NMR spectra often requires a higher number of scans to achieve an adequate signal-to-noise ratio. libretexts.org
A representative, though not specific to the 7-fluoro derivative, ¹H NMR data for an N-substituted 3-cyclopropyl-7-fluoroisoquinolin-1-amine shows characteristic signals for the aromatic protons. rsc.org For instance, a doublet of doublets observed at δ 7.54 ppm can be attributed to a proton on the fluorinated benzene (B151609) ring. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Isoquinoline Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 8.72 | d | 8.8 | H-8 |
| ¹H | 8.52 | dd | 6.0, 0.6 | H-3 |
| ¹H | 7.85 | d | 8.1 | H-5 |
| ¹H | 7.79-7.70 | m | H-4, H-6 | |
| ¹H | 7.67-7.60 | m | H-7 | |
| ¹³C | 154.62 | C-1 | ||
| ¹³C | 152.44 | C-3 | ||
| ¹³C | 138.14 | C-4a | ||
| ¹³C | 134.53 | C-8a | ||
| ¹³C | 129.82 | C-5 | ||
| ¹³C | 128.78 | C-8 | ||
| ¹³C | 128.20 | C-4 | ||
| ¹³C | 127.34 | C-6 | ||
| ¹³C | 126.60 | C-7 |
Note: The data presented is for representative isoquinoline derivatives and may not correspond exactly to this compound. Data sourced from various isoquinoline derivative studies. rsc.orgrsc.org
Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about the location and substitution pattern of fluorine in a molecule. alfa-chemistry.comslideshare.net
In the case of this compound, ¹⁹F NMR would show a signal corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal can confirm the presence and position of the fluorine substituent. For instance, a patent document reports a ¹⁹F NMR chemical shift of δ -120.25 ppm for a derivative of 7-fluoroisoquinolin-1(2H)-one. googleapis.com The coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) can also be observed, providing further structural confirmation. The broad chemical shift range in ¹⁹F NMR minimizes signal overlap, making it a clean and informative analytical tool. chemrxiv.orgnih.gov
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Aryl Fluorides
| Fluorine Environment | Chemical Shift Range (ppm) vs. CFCl₃ |
| Aryl-F | +80 to +170 |
| -CF₃ | +40 to +80 |
Note: The chemical shift is referenced to CFCl₃ (0 ppm). The exact chemical shift for this compound may vary depending on the solvent and other experimental conditions. alfa-chemistry.com
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of molecules like this compound and its derivatives. ias.ac.in These experiments provide correlation information between different nuclei, helping to piece together the molecular structure. cam.ac.uklibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netnih.govresearchgate.net In the context of an isoquinoline ring, COSY would show correlations between adjacent protons, helping to trace the connectivity of the proton network around the rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netmdpi.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds in the molecule. frontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netmdpi.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For isoquinoline derivatives, HMBC can establish the connectivity between the two fused rings and confirm the positions of substituents. frontiersin.org
The combined use of these 2D NMR techniques allows for a comprehensive and definitive structural elucidation of this compound and its derivatives. ipb.pt
Nitrogen-¹⁵ (¹⁵N) NMR spectroscopy, often enhanced by isotopic labeling, is a valuable tool for studying the structure and reaction mechanisms of nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org While the natural abundance of ¹⁵N is low (0.37%), incorporating a ¹⁵N label into the molecule significantly enhances the signal intensity, allowing for detailed analysis. nih.govnih.govchemrxiv.org
For this compound, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms: the ring nitrogen and the exocyclic amine nitrogen. The chemical shifts of these nitrogen atoms are sensitive to factors like protonation, hydrogen bonding, and conjugation.
Isotopic labeling with ¹⁵N is particularly useful for mechanistic studies. rsc.org By selectively introducing a ¹⁵N atom at a specific position, one can track its fate throughout a chemical reaction. researchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants (J-couplings) provides crucial information about bonding and connectivity, helping to elucidate reaction pathways and identify intermediates. beilstein-journals.org This approach has been successfully used to study rearrangements and other transformations in various nitrogen heterocycles. rsc.org Recent advancements have even demonstrated methods for the direct isotopic exchange of ¹⁴N to ¹⁵N in aromatic nitrogen heterocycles, further expanding the utility of this technique. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of compounds.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of new chemical entities, including this compound. innovareacademics.inresearchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental formula of a molecule. diva-portal.orgacs.org
For this compound (C₉H₇FN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis of a sample would yield an experimental mass that should be in very close agreement with the calculated value, confirming the elemental composition. uni.lu This is particularly useful to distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com
Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis of polar molecules like amines. rsc.org The resulting data provides strong evidence for the identity and purity of the synthesized compound. whiterose.ac.ukthermofisher.commdpi.comnih.gov
Table 3: Calculated Exact Mass for this compound
| Compound | Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₉H₇FN₂ | 162.05933 |
Data sourced from PubChem. uni.lu
Hyphenated Techniques (LC-MS, GC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the purity assessment and analysis of this compound and its derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is highly sensitive and allows for the determination of the molecular weight of the main component as well as any impurities. lcms.cz For amine compounds, the choice of mobile phase pH is critical as it affects both the chromatographic separation and the ionization of the analytes for mass spectral detection. waters.com While acidic mobile phases can sometimes lead to reduced retention for protonated amines, alkaline conditions can force the amines into an unionized state, leading to longer retention times. waters.com The use of high-purity solvents and reagents is essential to avoid the formation of adducts with salts like sodium and potassium, which can complicate mass spectra and suppress the ionization signal. lcms.cz
A patent application mentions the use of LC-MS in the analysis of related isoquinoline compounds, demonstrating its applicability in this class of molecules. googleapis.com Predicted collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have been calculated for this compound, providing a basis for its identification in complex mixtures (Table 1). uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.06661 | 129.2 |
| [M+Na]⁺ | 185.04855 | 139.3 |
| [M-H]⁻ | 161.05205 | 131.3 |
| [M+NH₄]⁺ | 180.09315 | 149.6 |
| [M+K]⁺ | 201.02249 | 135.5 |
| [M+H-H₂O]⁺ | 145.05659 | 121.9 |
| [M+HCOO]⁻ | 207.05753 | 151.8 |
| [M+CH₃COO]⁻ | 221.07318 | 143.0 |
| [M+Na-2H]⁻ | 183.03400 | 138.2 |
| [M]⁺ | 162.05878 | 126.4 |
| [M]⁻ | 162.05988 | 126.4 |
| Data sourced from PubChemLite. uni.lu |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the method of choice for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like amines, derivatization is often necessary to increase their volatility. jfda-online.com Common derivatization techniques include silylation, which replaces active hydrogens on amine groups with a nonpolar moiety. Fluoroacyl derivatives can also be formed to significantly increase volatility and improve detectivity. jfda-online.com GC-MS is particularly effective for analyzing volatile degradation products and for the quality control of starting materials and intermediates in synthetic processes. ccsknowledge.com
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds and for the separation of enantiomers. nih.govd-nb.info
Purity Determination:
Reversed-phase HPLC with a C18 column is a common setup for purity analysis. nih.gov The method's precision is demonstrated by low relative standard deviations (RSD) for intra- and inter-day assays, often below 5%. Linearity is established by running a series of concentrations to create a calibration curve. nih.gov For instance, a study on a related fluoroquinolone showed excellent linearity over a concentration range of 0.1 to 1.5 mg/ml. nih.gov The limits of detection (LOD) and quantification (LOQ) are also critical parameters, with values in the low µg/mL range being achievable. nih.gov
Enantiomeric Excess Determination:
Determining the enantiomeric excess (e.e.) is vital for chiral compounds. nih.govnih.gov This can be achieved through two main HPLC-based approaches:
Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net
Direct Method: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov Polysaccharide-based CSPs are widely used for the separation of amines. nih.gov The mobile phase composition, including the use of acidic or basic additives, can significantly impact the separation. mdpi.comnih.gov
For example, successful enantioselective HPLC separations of various amines have been achieved using cellulose-based CSPs with mobile phases containing additives like diethylamine (B46881) (DEA) to improve peak shape and elution. mdpi.com
Table 2: Example HPLC Conditions for Chiral Amine Separation
| Parameter | Condition 1 | Condition 2 |
| Column | AD-H | Lux Amylose-2 |
| Eluent | 2-propanol/hexane = 10/90 | 2-propanol/hexane = 10/90 (0.01% DEA) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Wavelength | 220 nm | 254 nm |
| Illustrative conditions based on the separation of similar chiral amines. mdpi.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. ccsknowledge.com Amines, being polar and often non-volatile, typically require derivatization prior to GC analysis to improve their chromatographic behavior and prevent peak tailing. labrulez.com
The process involves converting the amine into a more volatile derivative, which is then introduced into the GC system. The separation occurs as the components of the sample are carried by an inert gas through a column containing a stationary phase. ccsknowledge.com Compounds that interact weakly with the stationary phase move more quickly through the column. ccsknowledge.com
For the analysis of amines, several derivatization methods can be employed:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more stable and less moisture-sensitive derivatives.
Acylation: Fluoroacylating agents can create highly volatile derivatives, enhancing detection sensitivity. jfda-online.com
The choice of GC column is also critical. Columns with basic or deactivated surfaces are necessary to minimize the adsorption of basic amine compounds, which can cause poor peak shape. labrulez.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.orglibretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of products. libretexts.org
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system. The relative movement of the spots, indicated by their retention factor (Rf) values, provides information about the reaction's progress. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org
For compounds like this compound, which are UV-active, the spots can be visualized under a UV lamp. rochester.edu If the product and reactant have similar Rf values, a "cospot," where the reaction mixture is spotted on top of the starting material, can help to resolve them. rochester.edu In cases where the reaction is conducted in a high-boiling solvent, which can cause smearing on the TLC plate, spotting the plate and then placing it under a high vacuum for a few minutes before development can improve the results. rochester.edu Various visualization reagents can also be used to stain the plate, which can be particularly helpful for compounds that are not UV-active or to differentiate between compounds with similar Rf values. epfl.ch
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the structural and electronic properties of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. scielo.org.za When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure and electronic system.
For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π → π* transitions. The presence of the fluorine atom and the amine group will influence the position and intensity of these absorption bands. The amine group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted isoquinoline.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential analytical technique used to identify the functional groups present within a molecule. unitechlink.com The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing these vibrations to increase in amplitude. unitechlink.com An IR spectrum is a plot of this absorption, typically shown as percent transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule. unitechlink.com
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, fluorinated aromatic system, and isoquinoline core. While a specific, published spectrum for this exact compound is not widely available, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups.
Key functional groups in this compound include the primary amine (-NH₂), the aromatic C-H bonds, the C=C and C=N bonds of the isoquinoline ring, and the C-F bond. The primary amine group is particularly diagnostic, typically showing two distinct, sharp to medium bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. libretexts.org Another important vibration for primary amines is the N-H scissoring (bending) mode, which appears in the 1650-1580 cm⁻¹ range. libretexts.org
The aromatic nature of the isoquinoline ring gives rise to several characteristic absorptions. The stretching vibrations of the aromatic C-H bonds are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org The stretching vibrations of the C=C and C=N bonds within the fused ring system produce a series of bands in the 1650-1450 cm⁻¹ range. Furthermore, strong, sharp bands corresponding to out-of-plane (oop) C-H bending can be expected in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern on the aromatic ring. libretexts.org
The carbon-fluorine (C-F) bond also has a characteristic stretching absorption. Due to the high electronegativity of fluorine, the C-F stretch is typically a strong and distinct band, appearing in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position can vary depending on whether the fluorine is attached to an aliphatic or aromatic carbon. For aryl fluorides, this band is generally found in the 1270-1100 cm⁻¹ range.
A summary of the predicted IR absorption bands for this compound is presented in the table below.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium, Sharp (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline Ring) | Weak to Medium |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1650 - 1450 | C=C and C=N Stretch | Aromatic (Isoquinoline Ring) | Medium to Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1270 - 1100 | C-F Stretch | Aryl Fluoride (B91410) | Strong |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated, from which the exact positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined with high precision. researchgate.net
For a molecule like this compound, single-crystal X-ray analysis would provide definitive proof of its molecular structure. The first and often most challenging step is growing a high-quality single crystal suitable for analysis. researchgate.net Once a suitable crystal is obtained and analyzed, the resulting data would offer invaluable insights into the molecule's solid-state conformation and packing.
Specific structural details that would be revealed by X-ray crystallography of this compound include:
Confirmation of Connectivity: The analysis would unambiguously confirm the covalent bonding network, showing the fusion of the benzene and pyridine (B92270) rings to form the isoquinoline core and the positions of the amine and fluorine substituents at C1 and C7, respectively.
Molecular Geometry: Precise bond lengths and angles for the entire molecule would be determined. This would reveal any distortions in the planarity of the isoquinoline ring system caused by the substituents. The geometry of the exocyclic amine group, including the C1-N bond length and the pyramidalization at the nitrogen atom, would be accurately measured.
Intermolecular Interactions: The crystal structure would elucidate the network of intermolecular forces that govern the crystal packing. For this compound, hydrogen bonding is expected to be a dominant interaction, with the amine group (-NH₂) acting as a hydrogen bond donor and the pyridine nitrogen atom acting as an acceptor. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. Weaker interactions, such as C-H···F or π-π stacking between the aromatic isoquinoline rings, could also play a significant role in stabilizing the crystal lattice.
Tautomeric Form: The analysis would confirm the amine tautomer as the dominant form in the solid state, as opposed to the alternative imine tautomer.
While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures confirms the power of this technique to reveal such detailed information. researchgate.netresearchgate.net The data generated from an X-ray crystallographic study are typically summarized in a standardized format, as shown in the hypothetical table below.
Table 2: Representative Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Chemical Formula | C₉H₇FN₂ |
| Formula Weight | 162.17 g/mol |
| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic) |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal (g/cm³) |
| Hydrogen Bonding | Details of donor-acceptor distances and angles |
This detailed structural information is critical for fields like medicinal chemistry and materials science, where understanding the precise shape of a molecule and how it interacts with its environment is key to predicting its biological activity or material properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Emerging Research Directions and Potential Academic Applications of 7 Fluoroisoquinolin 1 Amine
Design and Synthesis of Novel Organic Scaffolds and Heterocyclic Systems
The unique structure of 7-Fluoroisoquinolin-1-amine makes it an attractive starting point for the design and synthesis of novel organic scaffolds. In synthetic chemistry, a scaffold is a core molecular structure upon which various functional groups can be attached to create a library of new compounds. The isoquinoline (B145761) ring system itself is a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive natural products and synthetic drugs.
The presence of the primary amine group at the 1-position offers a reactive handle for a wide array of chemical transformations. This allows for the construction of more complex heterocyclic systems through reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling. For instance, the amine can be used to form new rings, leading to fused heterocyclic systems with potential applications in medicinal chemistry and materials science. Research into the synthesis of novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives has demonstrated how heterocyclic amines can be elaborated into complex structures with specific biological activities. nih.gov The fluorine atom at the 7-position influences the electronic properties of the isoquinoline ring, which can affect the reactivity and properties of the resulting scaffolds.
Utility as a Versatile Chemical Building Block for Complex Molecule Assembly
A chemical building block is a relatively simple molecule that can be used in the synthesis of more complex molecular architectures. this compound serves as an exemplary building block for introducing a fluorinated isoquinoline motif into larger molecules. chemscene.comfluorochem.co.uk This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The compound's utility stems from its bifunctional nature: the reactive amine and the modifiable heterocyclic core. Chemists can leverage these features to assemble complex molecules step-by-step. For example, it can be a key component in the synthesis of targeted inhibitors for enzymes like kinases, where the isoquinoline core might bind in a specific pocket of the protein. chemshuttle.com The synthesis of unnatural fluorine-containing amino acids and peptide-based catalysts highlights the importance of such fluorinated building blocks in creating functionally complex molecules. nih.gov
| Examples of Complex Molecules Derived from Heterocyclic Amine Building Blocks | Research Area | Reference |
| Kinase Inhibitors | Medicinal Chemistry | chemshuttle.commdpi.com |
| Antifungal Agents | Agrochemicals | nih.gov |
| CXCR4 Antagonists | Antiviral Research | kuleuven.be |
| Fluorescent Chemosensors | Chemical Biology | bohrium.com |
Exploration in Structure-Activity Relationship (SAR) Studies for Research Compounds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. gardp.orgcollaborativedrug.com this compound is an ideal candidate for inclusion in SAR studies. By keeping the 7-fluoroisoquinoline (B94710) core constant while systematically modifying other parts of the molecule (e.g., by derivatizing the amine group), researchers can probe the structural requirements for a specific biological effect. mdpi.com
The fluorine atom at position 7 is of particular interest. Its electron-withdrawing nature and ability to form hydrogen bonds can significantly influence how a molecule interacts with its biological target. chemshuttle.com In an SAR campaign, chemists might synthesize a series of analogues where the fluorine is moved to different positions on the ring or replaced with other substituents to determine the optimal structure for potency and selectivity. nih.govvub.be For example, in the development of kinase inhibitors, the secondary amine derived from the 1-aminoisoquinoline (B73089) core is often found to be crucial for activity, forming key interactions within the enzyme's active site. mdpi.com
| Key Considerations in SAR Studies of Heterocyclic Amines | Description | Reference |
| Role of the Amine | Often crucial for activity, participating in key hydrogen bonding interactions with the target protein. | mdpi.com |
| Impact of Fluorine | Can enhance metabolic stability, binding affinity, and alter electronic properties of the scaffold. | chemshuttle.comchemshuttle.com |
| Scaffold Hopping | Replacing the core scaffold (e.g., pyrimidine (B1678525) with a triazine or isoquinoline) to improve properties like potency or safety. | sci-hub.st |
| Substituent Effects | The electronic and steric properties of substituents on the ring system play a major role in overall biological potency. | nih.gov |
Development of Research Probes for Chemical Biology Studies (e.g., fluorescent probes, bioimaging agents)
Chemical probes are small molecules used to study biological systems. Fluorescent probes, in particular, are powerful tools for visualizing biological processes and molecules in real-time. The isoquinoline scaffold possesses intrinsic fluorescent properties, which can be fine-tuned by substituents. chemshuttle.com
The this compound framework is a promising platform for developing such probes. The fluorine atom can modulate the fluorescence quantum yield and emission wavelength, while the amine group provides a convenient point of attachment for linkers, targeting ligands, or other functional groups. Research on related fluorinated isoquinolines has demonstrated their successful application as fluorescent chemosensors for detecting metal ions like zinc in living cells. bohrium.com Derivatives of similar compounds, such as 7-fluoroisoquinolin-4-amine, have also been explored for their fluorescent properties in chemical sensing applications. chemshuttle.com This suggests that this compound could be a valuable building block for creating novel probes for bioimaging and diagnostics.
Integration into Advanced Materials Science Research
The application of this compound extends beyond the life sciences into materials science. sigmaaldrich.cn Its rigid, aromatic structure and specific electronic characteristics make it a candidate for the development of novel organic functional materials. bldpharm.com The compound is listed as a building block for materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and semiconducting polymers. chemscene.com
In the context of OLEDs, molecules with electron-rich amine groups can be used as hole-transporting materials, which facilitate the efficient injection and movement of positive charge carriers within the device. chemshuttle.com The combination of the electron-donating amine and the electron-withdrawing fluorine on the conjugated isoquinoline system creates a unique electronic profile that can be harnessed to design materials with tailored properties for specific electronic or photonic applications.
| Potential Applications in Advanced Materials Science | |
| Organic Light-Emitting Diodes (OLEDs) | chemshuttle.comsmolecule.com |
| Small Molecule Semiconductors | chemscene.com |
| Semiconducting Polymers | chemscene.com |
| Organic Solar Cell (OPV) Materials | chemscene.com |
| Functional Metal Complex Ligands | chemscene.com |
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org While specific green synthesis routes for this compound are not yet widely published, its future development and use will likely be influenced by these principles.
Advancements in this area could include:
Catalytic Synthesis: Employing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. acs.org Modern methods like C-H activation, as demonstrated in the synthesis of related isoquinolones, represent a step towards more sustainable synthesis by avoiding pre-functionalized starting materials. acs.org
Safer Solvents: Developing synthetic procedures that use environmentally benign solvents such as water or ethanol, or even solvent-free conditions. vulcanchem.comorganic-chemistry.org
Process Intensification: Using technologies like flow reactors to optimize reaction yields and safety. vulcanchem.com
Step Economy: Designing syntheses that involve fewer steps, for example, by using multicomponent reactions (MCRs), which can significantly reduce waste and resource consumption. rsc.org
Future research will likely focus on applying these green principles to both the industrial production of this compound and its subsequent use in the assembly of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
